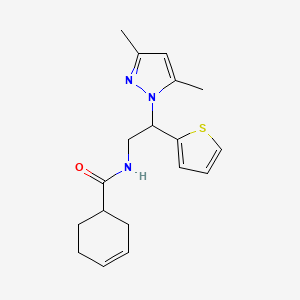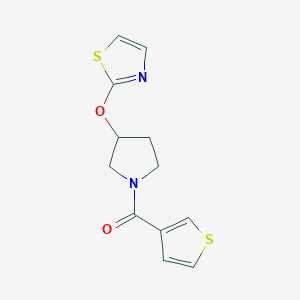
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a similar heterocyclic compound, and when these two are combined with other groups, they can form complex structures with potential biological activity.
Synthesis Analysis
The synthesis of compounds containing pyrrolidine and thiazole usually involves ring construction from different cyclic or acyclic precursors . The exact synthesis process for “(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” would depend on the specific reactions and conditions used.Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement and bonding of its atoms. Pyrrolidine has a saturated five-membered ring with one nitrogen atom , while thiazole has a five-membered ring with one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its exact structure and the conditions under which the reactions take place. Pyrrolidine and thiazole derivatives can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Pyrrolidine is a colorless liquid at room temperature , while thiazole is a colorless or pale yellow liquid .Aplicaciones Científicas De Investigación
Structural Characterization and Chemical Behavior
Research into isomorphous structures, such as those involving methyl- and chloro-substituted small heterocyclic analogues, demonstrates the significance of structural characterization. These studies reveal the complexities of molecular structures and their extensive disorder, which can impact the detection of isomorphism during data-mining procedures. This knowledge is vital for understanding the chemical behavior and potential applications of similar compounds in material science and synthetic chemistry (Rajni Swamy et al., 2013).
Synthesis and Antimicrobial Applications
The synthesis and characterization of new organotin(IV) complexes derived from similar heterocyclic compounds demonstrate their potential as antimicrobial agents. These studies highlight the ability of these compounds to act as tridentate ligands, coordinating with organotin(IV) atoms through various functional groups. The resulting organotin(IV) complexes exhibit significant antibacterial activities, suggesting their potential as drug candidates (Singh et al., 2016).
Optical Properties and Material Applications
Research into the optical properties of related compounds, such as 1,3-diarylated imidazo[1,5-a]pyridine derivatives, illustrates their potential application in the development of luminescent materials. These studies explore how different chemical structures influence absorption and fluorescence spectra, demonstrating the ability to tune quantum yields and achieve remarkable Stokes' shifts. Such findings are crucial for the rational design of fluorescent materials and low-cost luminescent materials (Volpi et al., 2017).
Antitumor and Cytotoxic Agents
Thienopyridine and benzofuran derivatives have been explored for their antitumor properties, revealing the potential of structurally related compounds as cytotoxic agents selective against tumorigenic cell lines. These findings underscore the importance of molecular structure in determining biological activity and open avenues for developing new anticancer drugs (Hayakawa et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(9-2-5-17-8-9)14-4-1-10(7-14)16-12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDJLFFIWANQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)
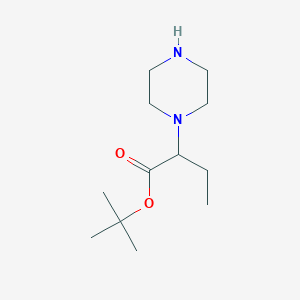

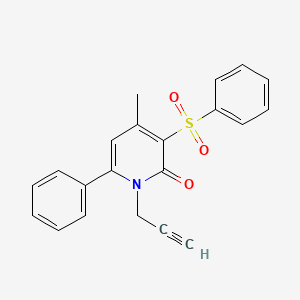
![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)
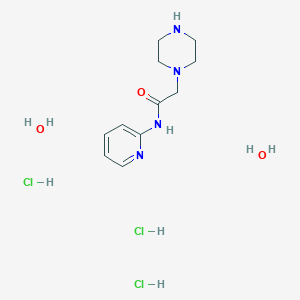
![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)
![5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2401989.png)
